molecular formula C8H13NO B6205632 3-(prop-2-yn-1-yl)oxan-3-amine CAS No. 2111083-57-7

3-(prop-2-yn-1-yl)oxan-3-amine

Cat. No.: B6205632
CAS No.: 2111083-57-7
M. Wt: 139.2
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Description

3-(prop-2-yn-1-yl)oxan-3-amine is a bicyclic compound comprising a tetrahydropyran (oxane) ring substituted at the 3-position with a propargylamine group. Its molecular formula is C₈H₁₃NO (molecular weight: 139.19 g/mol), with a SMILES string of C1CCOC(C1)C#CCN and an InChIKey of LPCMPTYOUYGWQC-UHFFFAOYSA-N . The propargyl (alkyne) moiety and oxane backbone confer unique reactivity and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

2111083-57-7

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxane derivatives with propargylamine under specific conditions. For instance, the reaction can be catalyzed by copper (II) chloride in a solvent-free environment at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)oxan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-(prop-2-yn-1-yl)oxan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)oxan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The prop-2-yn-1-yl group provides additional reactivity, enabling the compound to undergo cyclization and other transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(prop-2-yn-1-yl)oxan-3-amine with structurally related amines, focusing on molecular features and applications:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₈H₁₃NO Oxane, propargylamine 139.19 Drug intermediates, polymer crosslinking
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₃NO Oxane, allylamine 141.20 Pharmaceuticals, agrochemicals
1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine C₁₀H₁₆ClN₃ Piperazine, propargyl, chloride 213.71 Neurodegenerative drug candidates
3-(prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane C₈H₁₁N Azabicyclohexane, propargyl 121.18 Chemical building blocks
Key Observations:

Oxane vs. Piperazine/Azabicyclo Cores :

  • The oxane ring in This compound provides a rigid, oxygen-containing scaffold, influencing polarity and hydrogen-bonding capacity compared to nitrogen-rich piperazine or azabicyclo frameworks .

Propargyl vs. Allyl Substituents :

  • The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is absent in the allyl-substituted 3-(Oxan-2-yl)prop-2-en-1-amine . This makes the former more valuable for bioconjugation and polymer chemistry .

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